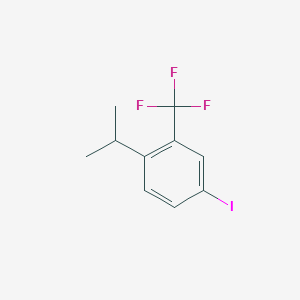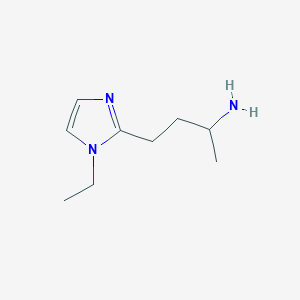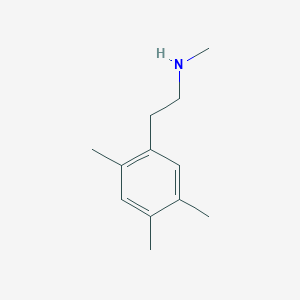
4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of iodine, trifluoromethyl, and isopropyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene typically involves the iodination of a suitable precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Products include derivatives with different halogens or functional groups replacing the iodine atom.
Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.
Reduction Reactions: Products include partially or fully reduced fluorinated compounds.
Aplicaciones Científicas De Investigación
4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The trifluoromethyl group can influence the compound’s reactivity and stability due to its electron-withdrawing nature. In biological systems, the compound’s interactions with molecular targets and pathways are still under investigation, but its radiolabeled derivatives can be used to trace metabolic pathways and study biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(propan-2-yl)-2-(trifluoromethyl)benzene
- 4-Chloro-1-(propan-2-yl)-2-(trifluoromethyl)benzene
- 4-Fluoro-1-(propan-2-yl)-2-(trifluoromethyl)benzene
Uniqueness
4-Iodo-1-(propan-2-yl)-2-(trifluoromethyl)benzene is unique due to the presence of the iodine atom, which can be easily replaced in substitution reactions, making it a versatile intermediate in organic synthesis. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and other applications.
Propiedades
Fórmula molecular |
C10H10F3I |
|---|---|
Peso molecular |
314.09 g/mol |
Nombre IUPAC |
4-iodo-1-propan-2-yl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10F3I/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13/h3-6H,1-2H3 |
Clave InChI |
ABELFQKEDOHTBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=C1)I)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)









